molecular formula C8H2Br4O4 B119883 Tetrabromophthalic acid CAS No. 13810-83-8

Tetrabromophthalic acid

Cat. No.: B119883
CAS No.: 13810-83-8
M. Wt: 481.71 g/mol
InChI Key: XIRDTMSOGDWMOX-UHFFFAOYSA-N
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Description

Tetrabromophthalic acid is a brominated aromatic compound with the molecular formula C8H2Br4O4. It is primarily used as a flame retardant due to its high bromine content, which imparts fire-resistant properties to various materials. This compound is a derivative of phthalic acid, where four hydrogen atoms are replaced by bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabromophthalic acid is typically synthesized through the bromination of phthalic anhydride. The process involves the reaction of phthalic anhydride with bromine in the presence of a bromination catalyst such as iodine or iron powder. The reaction is carried out in fuming sulfuric acid containing sulfur trioxide. The bromination is performed at elevated temperatures, usually between 80°C and 150°C, to ensure complete substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar bromination process. The reaction mixture typically includes phthalic anhydride, bromine, and a catalyst in a sulfuric acid medium. The reaction conditions are carefully controlled to optimize yield and purity. The final product is isolated by crystallization and purified through washing and drying processes .

Chemical Reactions Analysis

Types of Reactions

Tetrabromophthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound reacts with water, especially in the presence of acids, to form phthalic acid derivatives.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Acids and Bases: Hydrolysis reactions are often catalyzed by acids or bases.

    Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

    Substituted Phthalic Acids: Products of nucleophilic substitution reactions.

    Phthalic Acid Derivatives: Products of hydrolysis reactions.

Scientific Research Applications

Tetrabromophthalic acid has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabromophthalic acid is unique due to its high bromine content and its specific structure, which allows it to be highly effective as a flame retardant. Its ability to form stable char layers and release bromine radicals during combustion makes it particularly valuable in applications requiring high fire resistance.

Properties

IUPAC Name

3,4,5,6-tetrabromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRDTMSOGDWMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt)
Record name Tetrabromophthalic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8043781
Record name Tetrabromophthalic acid
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Molecular Weight

481.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13810-83-8
Record name Tetrabromophthalic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabromophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabromophthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-
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Record name TETRABROMOPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Tetrabromophthalic Acid (TBPA) discussed in the provided research?

A1: The primary application of TBPA explored in these research papers is as a flame retardant for various materials, particularly wool and plastic materials. [, , , , ]

Q2: How does TBPA contribute to flame retardancy?

A2: While the exact mechanism is not fully detailed in these papers, TBPA, like many halogenated organic compounds, likely acts in the gas phase by interfering with the radical chain reactions involved in combustion. [] Additionally, the formation of intumescent char upon heating, observed in TBPA-treated wool, further enhances flame retardancy by creating a protective barrier. []

Q3: Are there any drawbacks to using TBPA as a flame retardant?

A3: Yes, research highlights a few drawbacks. Firstly, TBPA treatment on wool, while effective in reducing after-flaming time, suffers from poor wash fastness. [] Secondly, it leads to excessive smoke emission compared to some metal complex treatments. []

Q4: Can the wash fastness of TBPA treatment on wool be improved?

A4: Research indicates that co-applying TBPA with a fluorozirconate/citric acid system, in the presence of polyvinylidene chloride (PVDC) copolymer, can significantly enhance the wash fastness of the flame retardant finish on wool. []

Q5: Is TBPA used alone or in combination with other compounds for flame retardancy?

A5: TBPA can be used independently or combined with other flame retardants. Studies show synergistic effects when TBPA is used with specific metal complexes, resulting in improved limiting oxygen index and wash fastness in treated wool. []

Q6: Beyond its flame-retardant properties, what other applications of TBPA are mentioned in the research?

A6: One study investigates the biodegradability of TBPA alongside other aromatic compounds in landfill simulation reactors, indicating its potential presence and persistence in the environment. []

Q7: Are there any safety concerns associated with TBPA?

A7: While one study declares the non-mutagenicity of TBPA and its anhydride form, [] information on its broader toxicity profile, environmental impact, and potential long-term effects requires further investigation. []

Q8: How is the molecular structure of TBPA described?

A8: While specific spectroscopic data is not provided in the research excerpts, TBPA's structure is derived from phthalic acid with four bromine atoms replacing hydrogens on the aromatic ring. [] This halogenation significantly contributes to its flame-retardant properties.

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